
3,3'-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde is an organic compound with the molecular formula C₃₃H₂₈O₈ It is characterized by the presence of two formylphenoxy groups attached to a central propane-1,3-diyl bis(oxy) structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-formylphenol and 2,2-bis(hydroxymethyl)propane-1,3-diol.
Formation of Intermediate: The 3-formylphenol is reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol under basic conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reaction with additional 3-formylphenol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding dicarboxylic acid.
Reduction: The major product is the corresponding diol.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the phenoxy groups.
Aplicaciones Científicas De Investigación
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and resins.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Pathways Involved: The compound can participate in pathways involving oxidation-reduction reactions and nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
- 3,3’-((2,2-Bis((3-hydroxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
Uniqueness
- Structural Features : The presence of two formylphenoxy groups attached to a central propane-1,3-diyl bis(oxy) structure is unique.
- Reactivity : The compound’s reactivity, particularly in oxidation and reduction reactions, distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C33H28O8 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
3-[3-(3-formylphenoxy)-2,2-bis[(3-formylphenoxy)methyl]propoxy]benzaldehyde |
InChI |
InChI=1S/C33H28O8/c34-17-25-5-1-9-29(13-25)38-21-33(22-39-30-10-2-6-26(14-30)18-35,23-40-31-11-3-7-27(15-31)19-36)24-41-32-12-4-8-28(16-32)20-37/h1-20H,21-24H2 |
Clave InChI |
XMACVPHGNSXGSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC(COC2=CC=CC(=C2)C=O)(COC3=CC=CC(=C3)C=O)COC4=CC=CC(=C4)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


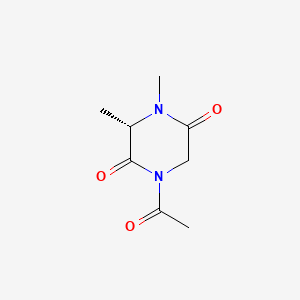
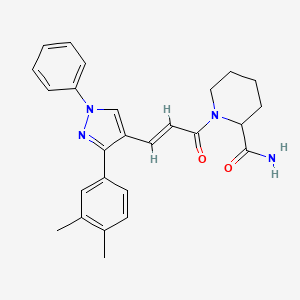

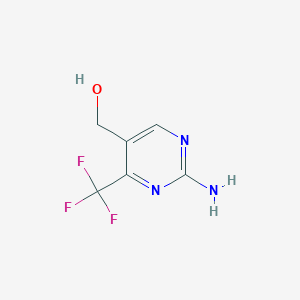
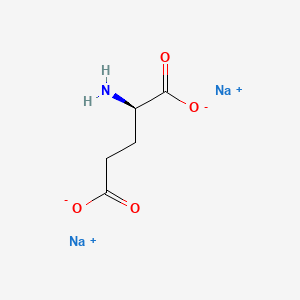

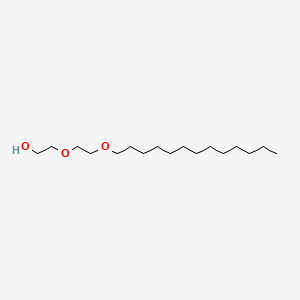
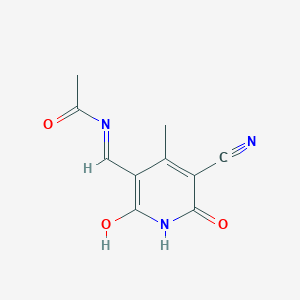


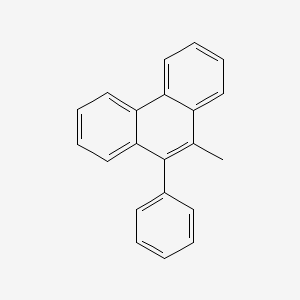

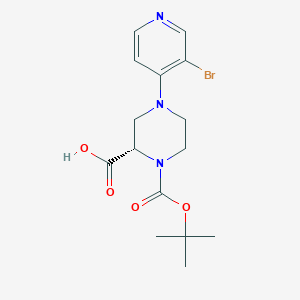
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)
